NET Binding Affinity: Atomoxetine Demonstrates 2.3-Fold Higher Affinity Than Reboxetine
In direct head-to-head radioligand binding assays using human norepinephrine transporter (NET) expressed in HEK-293 cells, atomoxetine exhibited a Ki of 5 nM, compared to reboxetine's Ki of 11 nM [1]. This represents a 2.3-fold higher binding affinity for atomoxetine. In the same assay system, desipramine showed a Ki of 3.8 nM, methylphenidate 339 nM, and bupropion >10,000 nM, establishing atomoxetine's position among the highest-affinity NET ligands within its therapeutic class [1].
| Evidence Dimension | NET binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Reboxetine: 11 nM; Desipramine: 3.8 nM; Methylphenidate: 339 nM |
| Quantified Difference | 2.3-fold higher affinity than reboxetine; 68-fold higher than methylphenidate |
| Conditions | Radioligand binding assay using [3H]nisoxetine on human NET expressed in HEK-293 cells |
Why This Matters
Higher NET affinity at lower concentrations may translate to distinct functional occupancy profiles in dose-response experiments and informs selection of appropriate comparator compounds for mechanistic studies.
- [1] Bymaster FP, Katner JS, Nelson DL, et al. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology. 2002;27(5):699-711, Table 1. View Source
